molecular formula C19H18N2O3 B3982911 2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone

2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone

Cat. No. B3982911
M. Wt: 322.4 g/mol
InChI Key: YJLAKYOPKSHMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone, commonly known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its ability to generate reactive oxygen species (ROS) and its potential as an anticancer agent.

Mechanism of Action

Menadione generates 2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone through its ability to undergo redox cycling. When Menadione is reduced to its semiquinone form, it can react with oxygen to generate superoxide radicals, which can then be converted to hydrogen peroxide and other this compound. These this compound can then react with cellular components, leading to oxidative stress and potentially causing cellular damage. Menadione has also been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Menadione has been shown to have various biochemical and physiological effects. It can induce oxidative stress and potentially cause cellular damage, leading to apoptosis in cancer cells. Menadione has also been shown to affect various physiological processes, including aging, neurodegeneration, and cardiovascular disease. Additionally, Menadione has been shown to affect the expression of genes involved in various cellular processes, including oxidative stress, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

Menadione has several advantages for lab experiments, including its ability to generate 2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone in cells, its potential as an anticancer agent, and its ability to study the effects of oxidative stress on cellular processes. However, Menadione also has several limitations, including its potential toxicity and the need for proper handling and disposal. Menadione can also be unstable in solution, which can affect its activity and require careful storage and handling.

Future Directions

There are several future directions for Menadione research, including the development of more stable and effective analogs, the study of its effects on various physiological processes, and the development of new therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of Menadione-induced oxidative stress and apoptosis, as well as its potential interactions with other cellular components. Overall, Menadione has significant potential for scientific research and therapeutic applications, and further research is needed to fully realize its potential.

Scientific Research Applications

Menadione has been extensively studied for its potential applications in scientific research. It is commonly used to generate 2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone in cells, which can be used to study oxidative stress and its effects on cellular processes. Menadione has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, Menadione has been used to study the effects of oxidative stress on various physiological processes, including aging, neurodegeneration, and cardiovascular disease.

properties

IUPAC Name

2-(2-hydroxyethylamino)-3-(4-methylanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-6-8-13(9-7-12)21-17-16(20-10-11-22)18(23)14-4-2-3-5-15(14)19(17)24/h2-9,20-22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLAKYOPKSHMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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